Basic lead chromate orange

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Basic lead chromate orange, also known as chrome orange, is a synthetic inorganic pigment with the chemical formula PbO • PbCrO4. It is a vibrant orange pigment that has been used historically in various applications, including art and industry. The compound is known for its bright color and opacity, making it a popular choice for artists and manufacturers alike .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic lead chromate orange can be synthesized by reacting neutral lead chromate with alkalis. The reaction involves heating lead chromate with a sodium hydroxide solution, resulting in the formation of basic lead chromate .

Industrial Production Methods: In industrial settings, this compound is produced by combining lead(II) oxide with chromic acid. This process involves careful control of reaction conditions to ensure the desired particle size and color intensity. The pigment can vary in color from light to deep orange, depending on the specific conditions used during synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Basic lead chromate orange undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to changes in its chemical structure.

Reduction: Basic lead chromate can be reduced to other lead and chromium compounds.

Substitution: The chromate ion in the compound can be substituted with other anions, such as sulfate or molybdate, resulting in mixed compositions

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can be used to oxidize basic lead chromate.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can reduce the compound.

Substitution: Reactions with sulfate or molybdate salts can lead to the formation of mixed lead-chromate-sulfate or lead-chromate-molybdate compounds.

Major Products Formed:

Oxidation: Oxidized lead and chromium compounds.

Reduction: Reduced lead and chromium species.

Substitution: Mixed lead-chromate-sulfate or lead-chromate-molybdate compounds.

Aplicaciones Científicas De Investigación

Basic lead chromate orange has several scientific research applications, including:

Chemistry: Used as a pigment in various chemical formulations and as a standard in analytical chemistry.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in medical imaging and diagnostics.

Industry: Widely used as a pigment in paints, coatings, and plastics due to its bright color and opacity

Mecanismo De Acción

The mechanism of action of basic lead chromate orange involves its interaction with light and other chemical species. The compound’s bright color is due to the absorption and reflection of specific wavelengths of light. Additionally, the chromate ion can interact with biological molecules, potentially inhibiting enzymes such as delta-aminolevulinic acid dehydratase, which is involved in heme biosynthesis .

Comparación Con Compuestos Similares

Lead(II) chromate (PbCrO4):

Lead-tin yellow (Pb2SnO4): Another lead-based pigment with a different chemical structure and color.

Red lead (Pb3O4): A lead oxide compound with a distinct red color

Uniqueness: Basic lead chromate orange is unique due to its specific chemical composition and the resulting bright orange color. Its resistance to alkalis and compatibility with other pigments make it a valuable pigment in various applications .

Propiedades

Número CAS |

1344-38-3 |

|---|---|

Fórmula molecular |

C15H12O4 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

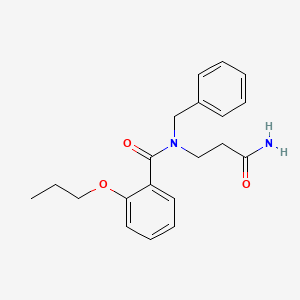

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)